

(2-Chloro-6-methoxypyridin-3-yl)boronic acid

structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Chloro-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B1462923

[Get Quote](#)

An In-Depth Technical Guide to **(2-Chloro-6-methoxypyridin-3-yl)boronic acid**: Properties, Synthesis, and Core Applications

Introduction

(2-Chloro-6-methoxypyridin-3-yl)boronic acid is a substituted heteroaromatic boronic acid that has emerged as a pivotal building block in modern synthetic chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with chloro, methoxy, and boronic acid groups, offers a versatile platform for the construction of complex molecular architectures. The electron-deficient nature of the pyridine ring, modulated by the electron-donating methoxy group and the electron-withdrawing chloro group, imparts specific reactivity to the boronic acid moiety.

This guide provides a comprehensive overview for researchers, chemists, and drug development professionals, delving into the compound's structure, physicochemical properties, synthesis, and key applications. Particular emphasis is placed on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary molecule construction, and its potential as an intermediate in the synthesis of biologically active compounds.

Molecular Structure and Identification

The structural identity of **(2-Chloro-6-methoxypyridin-3-yl)boronic acid** is defined by a pyridine ring substituted at the 2-, 3-, and 6-positions. The boronic acid group at the 3-position

is the primary site of reactivity for cross-coupling reactions.

Chemical Structure:

Table 1: Compound Identifiers

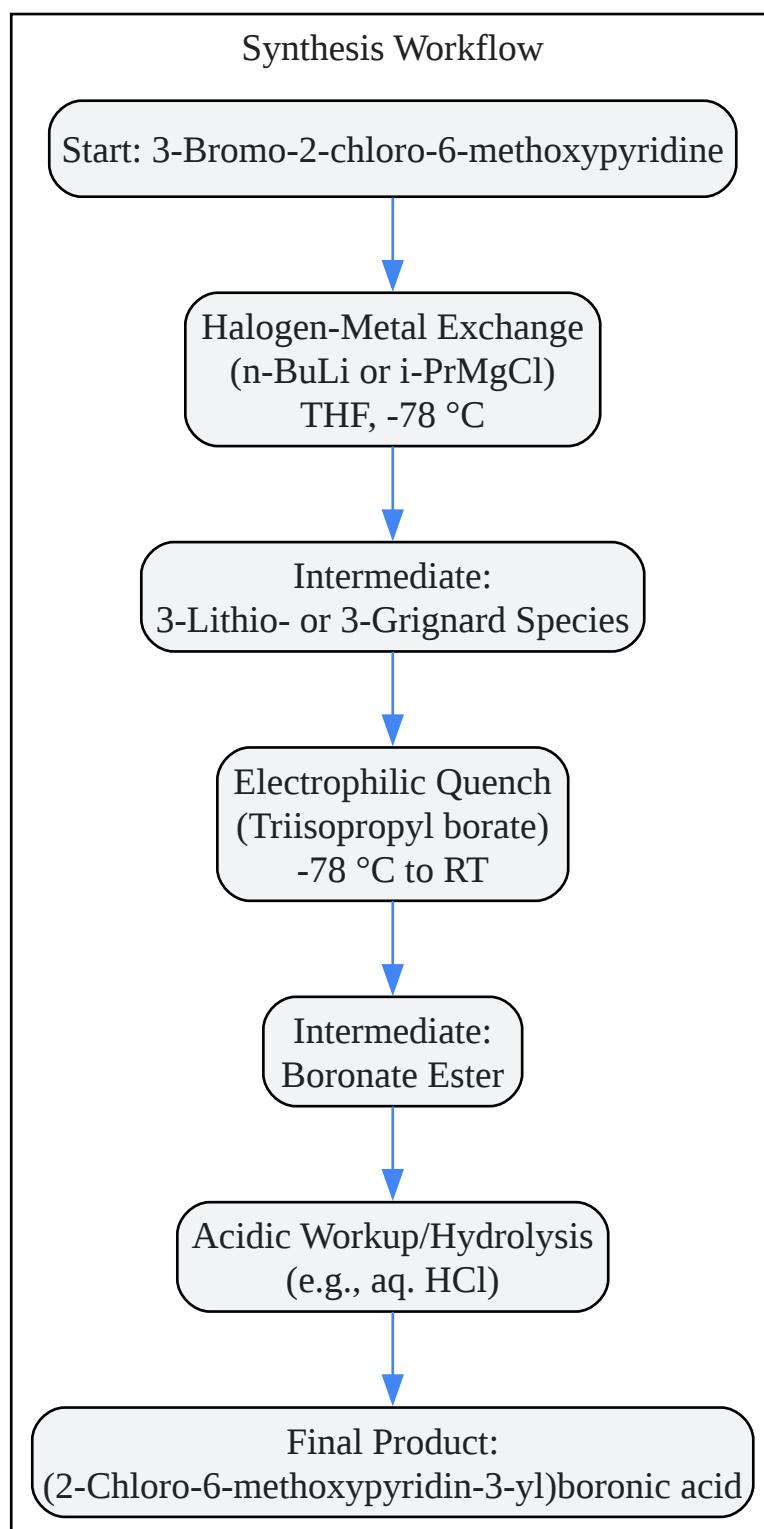
Identifier	Value	Reference
CAS Number	1072946-25-8	[1] [2]
Molecular Formula	C ₆ H ₇ BCINO ₃	[1] [2]
IUPAC Name	(2-chloro-6-methoxy-3-pyridinyl)boronic acid	[2]
Molecular Weight	187.39 g/mol	[2] [3]
SMILES	COCl=CC=C(B(O)O)C(Cl)=N 1	[1]

| InChIKey | NAVPHGRFAKSAOL-UHFFFAOYSA-N |[\[2\]](#) |

Physicochemical and Chemical Properties

The properties of **(2-Chloro-6-methoxypyridin-3-yl)boronic acid** are dictated by the interplay of its functional groups. Boronic acids are known Lewis acids and are generally crystalline solids stable to air and moisture, though dehydrative trimerization to form boroxines can occur.
[\[4\]](#) The presence of both electron-donating (-OCH₃) and electron-withdrawing (-Cl) substituents influences the acidity of the boron center and the overall reactivity of the molecule.

Table 2: Physical and Chemical Properties | Property | Value | Reference/Comment | | --- | --- | - - | | Appearance | White to off-white solid | Based on typical appearance of similar heteroarylboronic acids.[\[5\]](#) | | Melting Point | Data not available | Related compounds melt in the 135-145 °C range. | | Boiling Point | Data not available | Predicted to be high due to polar nature. | | Topological Polar Surface Area | 62.6 Å² |[\[3\]](#) | | Complexity | 149 |[\[2\]](#) | | Stability | Stable under recommended storage conditions. Aryl boronic acids are generally stable to air. | | Storage | Recommended: 2-8°C, inert atmosphere, protect from moisture. |[\[1\]](#) |


Boronic acids are considered Lewis acids, with pKa values typically ranging from 4 to 10.^[4] They are versatile reagents in organic synthesis, primarily due to their ability to undergo transmetalation in metal-catalyzed reactions.^{[4][6]}

Synthesis of (2-Chloro-6-methoxypyridin-3-yl)boronic acid

The synthesis of heteroaryl boronic acids typically involves the formation of an organometallic intermediate from a corresponding halo-heterocycle, which is then quenched with an electrophilic boron source.^{[6][7]} The following protocol outlines a general and reliable method adaptable for the synthesis of the title compound, likely starting from 3-bromo-2-chloro-6-methoxypyridine.

Conceptual Workflow for Synthesis

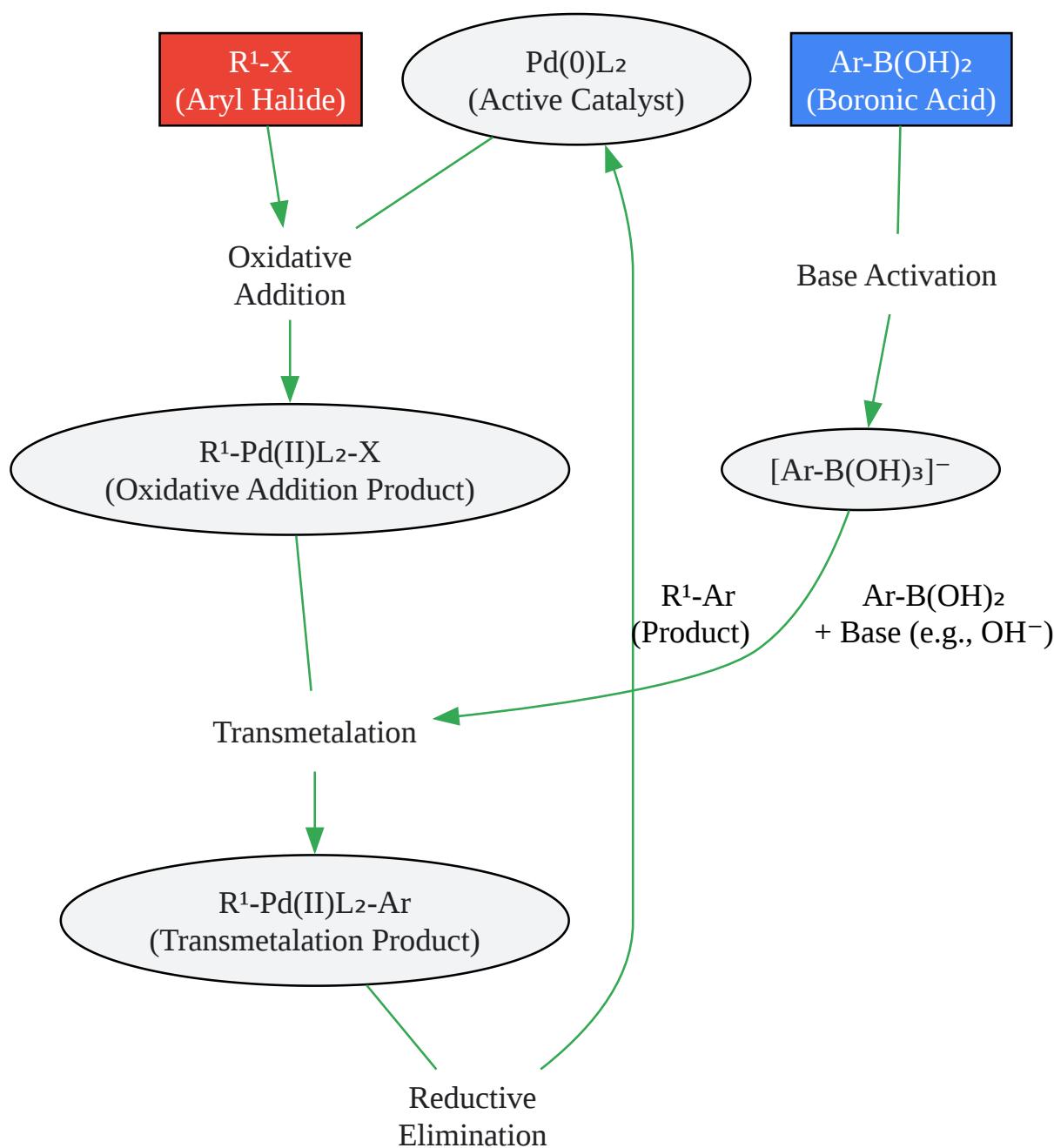
The process involves a halogen-metal exchange at low temperature to generate a nucleophilic pyridyl species, which subsequently attacks a trialkyl borate. Acidic workup then hydrolyzes the resulting boronate ester to yield the final boronic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **(2-Chloro-6-methoxypyridin-3-yl)boronic acid**.

Detailed Experimental Protocol (Exemplary)

Disclaimer: This is a representative protocol and must be adapted and performed by qualified personnel with appropriate safety precautions.


- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a vacuum and cooled under a stream of dry nitrogen.
- **Reagent Charging:** The flask is charged with the starting material, 3-bromo-2-chloro-6-methoxypyridine (1.0 eq), and anhydrous tetrahydrofuran (THF).
- **Formation of the Organometallic Intermediate:** The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
 - **Causality:** This low temperature is critical to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate or reaction at other sites on the pyridine ring.
- **Borate Quench:** After stirring at -78 °C for 1 hour, triisopropyl borate (1.5 eq) is added dropwise, again maintaining the low temperature. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
 - **Causality:** The trialkyl borate serves as the electrophilic source of boron. The organolithium species acts as a potent nucleophile, attacking the electron-deficient boron atom to form a tetracoordinate boronate complex.
- **Hydrolysis and Isolation:** The reaction is carefully quenched by the slow addition of 2 M aqueous hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- **Extraction and Purification:** The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel chromatography, to yield the pure boronic acid.[\[5\]](#)

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of **(2-Chloro-6-methoxypyridin-3-yl)boronic acid** is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forges a new carbon-carbon bond between the boronic acid and an organic halide or triflate, and it is one of the most powerful and widely used reactions in the synthesis of biaryls, conjugated systems, and complex pharmaceutical intermediates.[\[8\]](#)[\[9\]](#)[\[10\]](#)

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active $Pd(0)$ catalyst inserts into the carbon-halogen bond of the organic halide (R^1-X) to form a $Pd(II)$ complex.^[9]

- Activation & Transmetalation: A base (e.g., K_2CO_3 , K_3PO_4) activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group (Ar) to the $Pd(II)$ complex, displacing the halide. This is the rate-determining step in many cases.[8]
- Reductive Elimination: The two organic fragments (R^1 and Ar) on the palladium center couple and are eliminated from the complex, forming the final product (R^1-Ar) and regenerating the $Pd(0)$ catalyst.[9]

Protocol for a Representative Suzuki-Miyaura Coupling

- Reaction Setup: To a vial or flask is added **(2-Chloro-6-methoxypyridin-3-yl)boronic acid** (1.2 eq), the desired aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 eq), a palladium catalyst (e.g., $Pd(dppf)Cl_2$, 2-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 2-3 eq).
 - Expertise & Experience: The choice of catalyst and ligand is crucial. For heteroaryl boronic acids, bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with $Pd(OAc)_2$, can improve yields and reaction rates, especially with less reactive aryl chlorides.[11]
- Solvent Addition: The vessel is sealed and purged with an inert gas (Nitrogen or Argon). A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) is then added.
 - Causality: Degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the $Pd(0)$ catalyst.
- Reaction Execution: The mixture is heated with vigorous stirring to a temperature typically between 80-110 °C for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Workup and Purification: Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[12]

Significance in Drug Discovery

The incorporation of boron into drug candidates has gained significant traction, leading to several FDA-approved drugs like Bortezomib (Velcade) and Vaborbactam.[\[13\]](#)[\[14\]](#) Boronic acids can act as transition-state mimics and form reversible covalent bonds with active site serine or threonine residues in enzymes, making them effective inhibitors.[\[13\]](#)

(2-Chloro-6-methoxypyridin-3-yl)boronic acid serves as a valuable intermediate for synthesizing novel compounds in drug discovery pipelines. The substituted pyridine motif is a common scaffold in medicinal chemistry, and the ability to easily introduce this fragment onto other molecules via Suzuki coupling makes it a powerful tool for generating compound libraries for screening.[\[15\]](#) The chloro and methoxy groups provide additional vectors for further chemical modification, allowing for fine-tuning of a potential drug candidate's steric and electronic properties to optimize potency and pharmacokinetic profiles.

Safety, Handling, and Storage

As with all laboratory chemicals, **(2-Chloro-6-methoxypyridin-3-yl)boronic acid** should be handled with care by trained personnel in a well-ventilated chemical fume hood.

Table 3: Hazard and Precautionary Information

Category	Information	Reference
Acute Hazards	<p>Harmful if swallowed.</p> <p>Causes skin irritation.</p> <p>Causes serious eye irritation. May cause respiratory irritation.</p>	[16] [17] [18]
Handling	<p>Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.</p>	[17] [19]
Storage	<p>Store in a cool (2-8 °C), dry, and well-ventilated place.</p> <p>Keep container tightly closed.</p> <p>Protect from moisture.</p>	[1] [19] [20]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [|\[17\]](#)[\[18\]](#) |

Stability: Boronic acids can undergo protodeboronation under certain conditions (e.g., strong acid or base) and can form cyclic anhydrides (boroxines) upon heating or dehydration.[\[4\]](#) Proper storage in a cool, dry environment is crucial to maintain its integrity and reactivity.

Conclusion

(2-Chloro-6-methoxypyridin-3-yl)boronic acid is a highly functionalized and versatile chemical building block with significant utility in organic synthesis and medicinal chemistry. Its primary role as a coupling partner in the robust and reliable Suzuki-Miyaura reaction allows for the efficient construction of C-C bonds, enabling access to a vast array of complex molecules. The insights and protocols detailed in this guide underscore its importance and provide a foundational resource for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1072946-25-8|(2-Chloro-6-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (2-Chloro-6-methoxypyridin-3-yl)boronic acid | C6H7BCINO3 | CID 46738937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 5. Page loading... [guidechem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. escholarship.org [escholarship.org]
- 13. mdpi.com [mdpi.com]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. afgsci.com [afgsci.com]

- To cite this document: BenchChem. [(2-Chloro-6-methoxypyridin-3-yl)boronic acid structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1462923#2-chloro-6-methoxypyridin-3-yl-boronic-acid-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com